molecular formula C10H12FIN2O2 B2821843 tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate CAS No. 1034658-67-7

tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate

Cat. No. B2821843
M. Wt: 338.121
InChI Key: DYQCBPRXZVCWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08114872B2

Procedure details

Dissolve tert-butyl 6-fluoro-4-iodopyridin-3-ylcarbamate (1.47 g, 4.35 mmol) in DCM (20 mL). Add trifluoroacetic acid (TFA) (20 mL). Stir at RT under N2 for 2 h. Remove the solvent under reduced pressure. Dry in vacuo to afford 6-fluoro-4-iodopyridin-3-amine in TFA salt (1.02 g, 99%) with 100% HPLC purity. MS (ES) m/z 239 [M+1]+.
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[CH:6][C:5]([NH:8]C(=O)OC(C)(C)C)=[C:4]([I:16])[CH:3]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[F:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([I:16])[CH:3]=1

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
FC1=CC(=C(C=N1)NC(OC(C)(C)C)=O)I
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at RT under N2 for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
Dry in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC(=C(C=N1)N)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.